N-(2,4-difluorophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE is a compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a difluorophenyl group and a methyl-indolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE typically involves the reaction of 2,4-difluoroaniline with 2-methylindoline-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 2,4-Difluorophenyl isocyanate
- 4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide
Uniqueness
N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE is unique due to its specific combination of a difluorophenyl group and a methyl-indolinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14F2N2O |
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Molecular Weight |
288.29 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C16H14F2N2O/c1-10-8-11-4-2-3-5-15(11)20(10)16(21)19-14-7-6-12(17)9-13(14)18/h2-7,9-10H,8H2,1H3,(H,19,21) |
InChI Key |
RUPFCQMTOAPACD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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